molecular formula C65H96B2O20 B15216325 2,2'-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B15216325
M. Wt: 1219.1 g/mol
InChI Key: XISHKLVXYAQEAI-UHFFFAOYSA-N
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Description

2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with multiple ethoxy groups and boronate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core is functionalized with ethoxy groups through etherification reactions, often using reagents such as potassium carbonate and N,N-dimethylformamide (DMF) at elevated temperatures . The boronate ester functionalities are introduced via reactions with boronic acids or boronate esters under conditions that may include the use of catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow processes, automated synthesis, and the use of industrial-scale reactors to handle larger quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The boronate ester functionalities can be reduced to form boronic acids.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of boronic acids.

    Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its interaction with light and electronic fields. The fluorene core and boronate ester functionalities allow for efficient electron transport and light emission, making it suitable for use in optoelectronic devices. The molecular targets include electronic components within devices, and the pathways involve the transfer of electrons and energy through the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its combination of a fluorene core with multiple ethoxy groups and boronate ester functionalities. This combination provides distinct electronic and optical properties that are advantageous for applications in organic electronics and material science.

Properties

Molecular Formula

C65H96B2O20

Molecular Weight

1219.1 g/mol

IUPAC Name

2-[9,9-bis[3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C65H96B2O20/c1-61(2)62(3,4)85-66(84-61)51-15-17-53-54-18-16-52(67-86-63(5,6)64(7,8)87-67)48-56(54)65(55(53)47-51,49-13-19-57(80-41-37-76-33-29-72-25-21-68-9)59(45-49)82-43-39-78-35-31-74-27-23-70-11)50-14-20-58(81-42-38-77-34-30-73-26-22-69-10)60(46-50)83-44-40-79-36-32-75-28-24-71-12/h13-20,45-48H,21-44H2,1-12H3

InChI Key

XISHKLVXYAQEAI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC(=C(C=C5)OCCOCCOCCOC)OCCOCCOCCOC)C6=CC(=C(C=C6)OCCOCCOCCOC)OCCOCCOCCOC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C

Origin of Product

United States

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